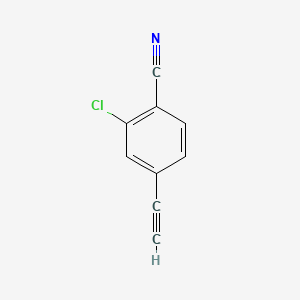

2-Chloro-4-ethynylbenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClN |

|---|---|

Molecular Weight |

161.59 g/mol |

IUPAC Name |

2-chloro-4-ethynylbenzonitrile |

InChI |

InChI=1S/C9H4ClN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H |

InChI Key |

RHDJSOYNLYTZHK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Ethynylbenzonitrile

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For 2-chloro-4-ethynylbenzonitrile (B6249642), the ethynyl (B1212043) group serves as an excellent component in these reactions, leading to the synthesis of important five-membered heterocyclic rings such as pyrazoles and triazoles.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocycles. In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the alkyne of this compound) to form a cyclic adduct.

The reaction between a terminal alkyne and a diazo compound, such as trimethylsilyldiazomethane (B103560) ((CH₃)₃SiCHN₂), is a well-established route for pyrazole (B372694) synthesis. Research has demonstrated the successful 1,3-dipolar cycloaddition of this compound with trimethylsilyldiazomethane. nih.gov In a continuous-flow synthesis, trimethylsilyldiazomethane is generated in situ and then reacted with the alkyne. nih.gov The reaction proceeds through an initial cycloaddition to form a trimethylsilyl-substituted pyrazole intermediate, which then undergoes desilylation under the reaction conditions to yield the final pyrazole product. nih.gov

A study by Audubert and colleagues detailed a continuous-flow process for this transformation. nih.gov The reaction yielded 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile with a good yield, highlighting the efficiency of this method for accessing pyrazole-substituted benzonitriles. nih.gov

| Reactant A | Reactant B | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Trimethylsilyldiazomethane | 1,3-Dipolar Cycloaddition | 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | 78% | nih.gov |

The cycloaddition of monosubstituted alkynes with diazomethane (B1218177) derivatives can theoretically lead to two different regioisomers. However, the reaction of terminal alkynes with trimethylsilyldiazomethane typically exhibits high regioselectivity. The reaction of this compound results in the formation of the 5-substituted pyrazole isomer, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile. nih.gov This outcome is consistent with the general trends observed in 1,3-dipolar cycloadditions involving terminal alkynes, where electronic and steric factors direct the orientation of the dipole and dipolarophile. organic-chemistry.org

The mechanism involves the nucleophilic carbon of the diazomethane attacking the unsubstituted terminal carbon of the alkyne. This regiochemical preference is often controlled by the frontier molecular orbitals of the reactants. bohrium.com As the reaction involves an alkyne, which is a linear molecule, stereoselectivity concerning the formation of chiral centers on the pyrazole ring is not a factor in this specific transformation.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Analogue Studies for Triazole Formation

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org While specific studies focusing solely on this compound are not prevalent, the reaction is exceptionally robust and has been demonstrated with a vast array of substituted terminal alkynes, including numerous phenylacetylene (B144264) derivatives. acs.orgunizar.es

The reaction mechanism involves the in situ formation of a copper(I) acetylide from the terminal alkyne. nih.gov This intermediate then reacts with an organic azide (B81097), leading exclusively to the 1,4-disubstituted triazole product under mild conditions. nih.govbeilstein-journals.org The presence of chloro and cyano substituents on the phenyl ring of this compound is not expected to impede the reaction, as the CuAAC process is known for its broad functional group tolerance. beilstein-journals.org Therefore, this compound is an excellent substrate for CuAAC reactions, reacting with any given organic azide (R-N₃) to predictably form the corresponding 1-(R)-4-(3-chloro-4-cyanophenyl)-1H-1,2,3-triazole.

| Alkyne Substrate | Generic Azide | Catalyst System (Typical) | Expected Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| This compound | R-N₃ | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(R)-4-(3-chloro-4-cyanophenyl)-1H-1,2,3-triazole | Exclusively 1,4-disubstituted | nih.govacs.orgbeilstein-journals.org |

Homocoupling Reactions: Glaser-Type Couplings

Homocoupling reactions involve the joining of two identical molecules. For terminal alkynes like this compound, oxidative coupling provides a direct route to symmetric diacetylene (1,3-diyne) structures.

Functional Group Interconversions and Derivatizations of the Nitrile and Chloro Moieties

The bifunctional nature of this compound, possessing a nitrile group, an ethynyl group, and a chloro substituent on an aromatic ring, allows for a diverse range of chemical transformations. The electronic properties of these groups influence the reactivity of the molecule, enabling selective modifications at the nitrile and chloro positions. The nitrile group is highly polarized, making the carbon atom susceptible to nucleophilic attack, while the aryl chloride can participate in various transition-metal-catalyzed cross-coupling reactions. fiveable.me This section details the functional group interconversions of the nitrile and chloro moieties, providing insight into the synthesis of complex derivatives from this versatile building block.

Modifications of the Nitrile Group to Other Nitrogen-Containing Functionalities

The cyano group is a versatile functional handle that can be converted into several other nitrogen-containing functionalities, significantly broadening the synthetic utility of the parent molecule. researchgate.net These transformations include hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a primary amide (2-chloro-4-ethynylbenzamide) and subsequently a carboxylic acid (2-chloro-4-ethynylbenzoic acid). wikipedia.orgchemistrysteps.com This two-step process allows for the isolation of the intermediate amide or complete conversion to the carboxylic acid depending on the reaction conditions. pressbooks.pub

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine. chemistrysteps.comlibretexts.org This reaction proceeds via an intermediate imine which is further reduced to afford (2-chloro-4-ethynylphenyl)methanamine. libretexts.org This transformation is crucial for introducing a flexible aminomethyl substituent.

[3+2] Cycloaddition: The nitrile group can undergo [3+2] cycloaddition reactions with azide compounds, such as sodium azide, to form a tetrazole ring. nih.gov This reaction, often promoted by a Lewis acid or carried out at elevated temperatures, yields 5-(2-chloro-4-ethynylphenyl)-1H-tetrazole, a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.govbeilstein-journals.org

The following table summarizes key transformations of the nitrile group.

| Reaction | Reagent(s) | Product Functional Group | Product Name |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 2-Chloro-4-ethynylbenzoic acid |

| Reduction | LiAlH₄ then H₂O; or H₂, catalyst | Primary Amine | (2-Chloro-4-ethynylphenyl)methanamine |

| [3+2] Cycloaddition | NaN₃, (e.g., with NH₄Cl or ZnCl₂) | Tetrazole | 5-(2-Chloro-4-ethynylphenyl)-1H-tetrazole |

Substitution and Cross-Coupling Reactions at the Aryl Chloride Position

The aryl chloride moiety of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have enabled their efficient use in these transformations. wikipedia.orgrsc.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent, such as an arylboronic acid or ester, to form a new C-C bond. libretexts.orgnih.gov This reaction is highly versatile for creating biaryl structures. For example, reacting this compound with phenylboronic acid would yield 4-ethynyl-[1,1'-biphenyl]-2-carbonitrile. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to give the product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org While the subject molecule already contains an ethynyl group, the aryl chloride can be coupled with a different terminal alkyne. For instance, coupling with phenylacetylene would produce 2-(phenylethynyl)-4-ethynylbenzonitrile. This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated enynes. rsc.orgacs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgacsgcipr.org This is a premier method for synthesizing aryl amines. organic-chemistry.org For example, reacting this compound with aniline (B41778) would yield 2-amino-4-ethynylbenzonitrile (B6249657) derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org

The table below provides an overview of common cross-coupling reactions at the aryl chloride position.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(aryl)-C(sp²) | Biaryls |

| Sonogashira Coupling | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | C(aryl)-C(sp) | Diaryl/Aryl-Alkyl Alkynes |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) | C(aryl)-N | Aryl Amines |

Role As a Building Block in Complex Molecular Architectures

Construction of Heterocyclic Systems

The presence of the ethynyl (B1212043) and nitrile groups, along with the chloro substituent, makes 2-Chloro-4-ethynylbenzonitrile (B6249642) a valuable starting material for the synthesis of a range of heterocyclic compounds. These functionalities allow for various cyclization and condensation reactions to form stable aromatic ring systems.

Pyrazole-Fused Scaffolds

The ethynyl group in this compound is a key functional group for the construction of pyrazole (B372694) rings through cycloaddition reactions. A significant application is in the synthesis of 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile.

In a documented synthetic approach, this compound is utilized as a terminal alkyne in a cycloaddition reaction. mdpi.com This reaction is efficiently carried out using a continuous flow method, which allows for precise control over reaction conditions such as temperature and time. The process involves an initial heating phase at 100°C for 15 minutes, followed by a subsequent heating period at 120°C for another 15 minutes. mdpi.com This two-step heating profile, combined with a flow rate of 1.33 mL⋅min⁻¹, facilitates the formation of the pyrazole ring, yielding 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile in a notable 78% yield. mdpi.com

Table 1: Synthesis of 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile

| Starting Material | Reaction Type | Reaction Conditions | Product | Yield |

|---|

Thiazole (B1198619) Derivatives

While specific examples detailing the synthesis of thiazole derivatives directly from this compound are not extensively documented in the reviewed literature, the structural motifs of this compound suggest its potential as a precursor. General synthetic routes to thiazoles often involve the reaction of α-haloketones with thioamides or the Hantzsch thiazole synthesis. The ethynyl group of this compound could potentially be transformed into a suitable ketone functionality, which could then undergo cyclization with a sulfur-containing reagent to form a thiazole ring.

Triazole Derivatives

The synthesis of triazole derivatives often proceeds through the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne (the Huisgen cycloaddition), which can be catalyzed by copper(I) to afford 1,4-disubstituted-1,2,3-triazoles with high regioselectivity. The ethynyl group of this compound is well-suited for this type of reaction. By reacting this compound with an appropriate organic azide, it is possible to construct a triazole ring attached to the 2-chloro-4-cyanophenyl moiety. The versatility of this reaction allows for the introduction of a wide range of substituents on the triazole ring, depending on the choice of the azide reactant. nih.gov

Quinoline (B57606) and Naphthyridinone Derivatives

The synthesis of quinoline and naphthyridinone derivatives typically involves cyclization reactions of appropriately substituted anilines or aminopyridines with carbonyl compounds or their equivalents. While direct synthetic routes from this compound are not prominently described, its structure could be modified to serve as a precursor. For instance, the nitrile group could be reduced to an amine, and the ethynyl group could be hydrated to a ketone, providing the necessary functionalities for a Friedländer annulation or a similar cyclization strategy to form a quinoline ring. The synthesis of naphthyridinone derivatives often involves the cyclization of aminonicotinic acids or related compounds. rti.org

Formation of Advanced Organic Materials

The rigid structure and the presence of multiple reactive sites in this compound also make it an interesting candidate as a monomer for the synthesis of porous organic polymers.

Precursor for Covalent Triazine Frameworks (CTFs)

Covalent triazine frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal and chemical stability, which arises from the strong covalent bonds forming the triazine or benzene (B151609) rings of the framework. These materials are typically synthesized through the ionothermal trimerization of aromatic nitriles in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), at high temperatures. researchgate.net

Although the direct use of this compound as a monomer for CTF synthesis has not been specifically detailed, a related macromolecular precursor, polyethynylbenzonitrile (PEBN), has been successfully employed to construct CTFs. nih.gov This suggests that nitrile-containing compounds with ethynyl groups can be suitable precursors for CTFs. The nitrile group of this compound could potentially undergo cyclotrimerization to form the triazine rings that constitute the backbone of the CTF. The ethynyl group could provide additional porosity or a site for post-synthetic modification of the framework. The presence of the chloro-substituent would also introduce heteroatoms into the final material, which could be beneficial for applications in catalysis or gas separation. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile |

| Zinc chloride |

: Incorporation into Chromophores and Fluorescent Systems (e.g., BODIPYs)

While direct evidence of the incorporation of this compound into boron-dipyrromethene (BODIPY) dyes is not yet prevalent in publicly available research, the structural characteristics of the molecule make it a promising candidate for the synthesis of novel chromophores and fluorescent systems. The ethynyl group, in particular, serves as a versatile handle for extending conjugation through reactions like the Sonogashira coupling. This reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, a common strategy in the construction of large, conjugated π-systems that are the core of many organic dyes.

The general synthesis of BODIPY dyes often involves the condensation of a pyrrole (B145914) derivative with an aldehyde or an acid chloride, followed by oxidation and complexation with a boron trifluoride etherate. The functional groups on the starting materials can be varied to tune the photophysical properties of the resulting dye. The presence of the ethynyl group in this compound allows for its potential use as a precursor to an aldehyde via hydroformylation or other synthetic transformations. Alternatively, post-synthetic modification of a BODIPY core containing a reactive group with this compound through a cross-coupling reaction could introduce the chloro- and cyano-substituted phenylacetylene (B144264) moiety, thereby influencing the dye's absorption and emission spectra.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

A significant and well-documented application of this compound is its role as an intermediate in the synthesis of heterocyclic scaffolds that are of considerable interest in chemical biology and medicinal chemistry. These scaffolds form the core of molecules designed to interact with biological targets.

A prime example of this application is the use of this compound in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that are prevalent in many biologically active molecules and approved drugs. In a documented continuous-flow synthesis, this compound serves as the terminal alkyne component in a 1,3-dipolar cycloaddition reaction with trimethylsilyldiazomethane (B103560). mdpi.com This reaction efficiently produces 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile. mdpi.com

The reaction is performed under high-temperature conditions in a continuous flow reactor, which offers advantages in terms of safety, scalability, and reaction control compared to traditional batch methods. mdpi.com The resulting pyrazole derivative, 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile, is a valuable scaffold that can be further functionalized at multiple positions, including the pyrazole nitrogen, the chloro group, and the nitrile group, to generate libraries of diverse compounds for screening in drug discovery and chemical biology research. mdpi.com

The successful synthesis of this pyrazole scaffold highlights the utility of this compound as a versatile and reactive intermediate. The presence of the chloro and nitrile functionalities on the benzonitrile (B105546) ring of the final product provides additional opportunities for chemical modification, allowing for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.

Below is a data table summarizing the reaction details for the synthesis of the pyrazole scaffold from this compound.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Conditions | Yield |

| This compound | Trimethylsilyldiazomethane | 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | 1,3-Dipolar Cycloaddition | Continuous flow, 100 °C for 15 min then 120 °C for 15 min | 78% |

This demonstrated application underscores the importance of this compound as a valuable tool for chemists working at the interface of organic synthesis and chemical biology, enabling the construction of novel molecular probes and potential therapeutic agents.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structure and confirming the identity of chemical compounds. The following subsections detail the application of key spectroscopic techniques in the analysis of 2-Chloro-4-ethynylbenzonitrile (B6249642).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetylenic proton. The aromatic region would display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the chloro group is expected to be a doublet, the proton ortho to the nitrile group a singlet (or a narrow doublet), and the proton between the chloro and ethynyl (B1212043) groups a doublet of doublets.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Characteristic chemical shifts are expected for the nitrile carbon, the two sp-hybridized carbons of the alkyne, and the six aromatic carbons. The carbon atoms directly bonded to the electron-withdrawing chloro and nitrile groups will be shifted downfield. Quaternary carbons (those without attached protons) will typically show weaker signals. oregonstate.eduoregonstate.edu

Mechanistic Studies: In synthetic chemistry, NMR is a vital tool for monitoring reaction progress and elucidating mechanisms. nih.gov For instance, in the Sonogashira coupling reaction commonly used to synthesize aryl alkynes like this compound, in-situ NMR monitoring can track the consumption of the aryl halide and terminal alkyne reactants and the concurrent formation of the product. beilstein-journals.orgevitachem.com This allows for the study of reaction kinetics and the detection of any transient intermediates, providing valuable insight into the reaction mechanism.

Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ) in ppm (CDCl₃) | Predicted Multiplicity | Notes |

| ¹H NMR | Aromatic H (ortho to -CN) | ~7.7 | d | |

| Aromatic H (ortho to -Cl) | ~7.6 | d | ||

| Aromatic H (meta to -CN/-Cl) | ~7.5 | dd | ||

| Acetylenic H | ~3.4 | s | ||

| ¹³C NMR | -C≡N | ~117 | s | Quaternary carbon |

| Ar-C-CN | ~114 | s | Quaternary carbon | |

| Ar-C-Cl | ~138 | s | Quaternary carbon | |

| Ar-C-C≡CH | ~125 | s | Quaternary carbon | |

| Ar-CH | ~135 | d | ||

| Ar-CH | ~134 | d | ||

| Ar-CH | ~130 | d | ||

| -C≡CH | ~82 | s | Quaternary carbon | |

| -C≡CH | ~80 | d |

Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its nitrile, alkyne, and chloro-aromatic moieties.

The most prominent and diagnostically useful peaks would be the sharp, strong absorption from the C≡N (nitrile) stretching vibration and the sharp, medium-to-weak absorption from the C≡C (alkyne) stretch. The terminal ≡C-H stretch would also be visible as a sharp, strong band. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-Cl stretch appears at a lower frequency in the fingerprint region.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2260 - 2220 | Strong, Sharp |

| Alkyne (C≡C) | Stretch | 2140 - 2100 | Medium to Weak, Sharp |

| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium |

| Aryl Halide (C-Cl) | Stretch | 800 - 600 | Medium to Strong |

Note: These are typical frequency ranges for the specified functional groups.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The structure of this compound, which contains a benzene ring conjugated with both a nitrile and an ethynyl group, constitutes a chromophore that absorbs UV radiation.

The primary electronic transitions expected are π → π* transitions associated with the extended conjugated π-system of the molecule. utoronto.ca The conjugation between the aromatic ring and the unsaturated nitrile and alkyne groups lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax) compared to unsubstituted benzene. The presence of non-bonding electrons on the nitrogen of the nitrile group and the chlorine atom may also allow for lower energy n → π* transitions, which are typically much weaker in intensity than π → π* transitions.

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₄ClN), the high-resolution mass spectrum would confirm its elemental composition. A key diagnostic feature in the low-resolution spectrum is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in the molecular ion (M⁺) appearing as two peaks: an M⁺ peak for the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl, with a characteristic intensity ratio of approximately 3:1. docbrown.info

Analysis of the fragmentation pattern provides structural information. Upon electron ionization, the molecular ion can break apart into smaller, characteristic fragment ions. Plausible fragmentation pathways for this compound could include the loss of a chlorine radical (M-35/37), the loss of hydrogen cyanide (M-27), or the loss of the ethynyl group (M-25).

Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Notes |

| [M]⁺ | [C₉H₄³⁵ClN]⁺ | 161 | Molecular ion |

| [M+2]⁺ | [C₉H₄³⁷ClN]⁺ | 163 | Isotope peak, ~32% intensity of M⁺ |

| [M-Cl]⁺ | [C₉H₄N]⁺ | 126 | Loss of chlorine radical |

| [M-HCN]⁺ | [C₈H₃Cl]⁺ | 122/124 | Loss of neutral hydrogen cyanide |

| [M-C₂H]⁺ | [C₇H₃ClN]⁺ | 136/138 | Loss of ethynyl radical |

Note: m/z values are for the most abundant isotopes unless otherwise specified. The presence of chlorine will result in corresponding isotope peaks for chlorine-containing fragments.

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for investigating molecular properties that can complement and help interpret experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to predict various molecular properties. researchgate.netnih.gov

Molecular Geometry: DFT is used to perform geometry optimization, which calculates the lowest energy conformation of the molecule. nanobioletters.com This provides theoretical values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecular structure.

Electronic Structure: DFT calculations yield information about the molecular orbitals, most importantly the HOMO and LUMO. The energy and spatial distribution of these frontier orbitals are critical for understanding the molecule's reactivity, as well as its UV-Vis absorption properties. The calculated HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition. Furthermore, mapping the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its sites of reactivity. scispace.com

Properties of this compound Obtainable from DFT Calculations

| Property Type | Specific Parameter | Significance |

| Geometric | Bond Lengths (e.g., C-Cl, C≡N, C≡C) | Defines the precise molecular structure. |

| Bond Angles | Defines the shape and steric environment. | |

| Dihedral Angles | Describes the planarity and conformation of the molecule. | |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Relates to the molecule's ability to accept electrons (electron affinity). | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and the energy of the lowest electronic transition (λmax). | |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, indicating sites for nucleophilic and electrophilic attack. | |

| Spectroscopic | Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| Calculated NMR Chemical Shifts | Helps in the assignment of experimental ¹H and ¹³C NMR spectra. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. This approach is particularly useful for predicting the optical properties of a compound, such as its absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of light that a molecule is likely to absorb.

For a molecule like this compound, TD-DFT calculations can elucidate how the combination of the chloro, ethynyl, and nitrile substituents on the benzene ring influences its electronic structure and, consequently, its interaction with light. These calculations typically yield data on excitation energies, oscillator strengths (which indicate the intensity of an absorption band), and the molecular orbitals involved in the electronic transitions. This information is crucial for understanding the nature of the absorption bands, for instance, whether they correspond to π→π* or n→π* transitions.

Mechanistic Insights via Computational Modeling

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the energy barriers associated with each step. This provides a detailed picture of how reactants are converted into products.

In the context of this compound, computational modeling could be employed to study a variety of potential reactions. For example, the ethynyl group is a versatile functional group that can participate in cycloaddition reactions, coupling reactions, and additions. Computational studies could model the approach of a reactant to the ethynyl group, calculate the structure of the transition state, and determine the activation energy for the reaction. This would provide fundamental insights into the feasibility and kinetics of the transformation. Similarly, the nitrile group and the chlorinated aromatic ring offer other potential sites for reactivity that can be explored through computational modeling to understand reaction pathways at a molecular level.

Prediction of Reactivity and Selectivity

Beyond elucidating reaction mechanisms, computational modeling can also predict the reactivity of a molecule and the selectivity of its reactions. Reactivity can be assessed by calculating various molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Furthermore, computational methods can predict the regioselectivity and stereoselectivity of reactions. For a molecule with multiple reactive sites like this compound, it is important to know which site is most likely to react. By calculating the activation energies for reactions at different sites, it is possible to predict the major product. For instance, in an addition reaction to the ethynyl group, computational modeling could determine whether the nucleophile will preferentially attack the terminal or the internal carbon atom. This predictive power is invaluable for designing synthetic routes and understanding the outcomes of chemical reactions.

Emerging Applications and Future Research Directions

Potential in Catalyst Design and Ligand Development

The molecular architecture of 2-Chloro-4-ethynylbenzonitrile (B6249642) makes it a promising candidate as a precursor for the development of novel ligands and catalysts. The nitrile and ethynyl (B1212043) groups can act as coordination sites for metal centers, while the chloro group provides a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex ligand scaffolds.

Future research could focus on leveraging these functional groups:

Pincer Ligand Precursors: The chloro group can be substituted to introduce additional donor atoms, paving the way for the synthesis of pincer-type ligands. These ligands are known to form highly stable complexes with transition metals, which are active in a wide range of catalytic transformations. For instance, related N-(quinolin-8-yl)amide pincer palladium complexes have shown utility in catalysis mdpi.com.

Nitrile-Directed Catalysis: The nitrile group itself is a valuable functional group in catalysis, often acting as a directing group in C-H bond functionalization reactions. This allows for the selective modification of positions on the aromatic ring that would otherwise be difficult to access researchgate.net.

Metal-Organic Frameworks (MOFs): The rigid, linear nature of the ethynylbenzonitrile unit could be exploited in the design of linkers for MOFs. The nitrile groups could coordinate to metal nodes, creating porous materials with potential applications in gas storage, separation, and heterogeneous catalysis.

| Functional Group | Potential Role in Catalysis | Example of Related Chemistry |

| Chloro Group | Site for substitution to build complex ligands (e.g., pincer ligands). | Suzuki or Buchwald-Hartwig coupling to add phosphine (B1218219) or amine donors. |

| Ethynyl Group | Coordination to metal centers; used in click chemistry to attach to supports. | Sonogashira coupling for catalyst synthesis chemistryviews.orgorganic-chemistry.org. |

| Nitrile Group | Metal coordination; directing group for C-H activation researchgate.net. | Coordination to Lewis acidic metal centers. |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The distinct electronic and geometric features of this compound make it an intriguing building block for creating ordered molecular assemblies.

Key areas for exploration include:

Hydrogen and Halogen Bonding: Aryl nitriles are effective hydrogen-bond acceptors, a property that can be used to direct the formation of specific crystalline structures or supramolecular polymers nih.gov. Additionally, the chlorine atom can participate in halogen bonding, another important non-covalent interaction for controlling self-assembly.

π-π Stacking: The aromatic ring and the conjugated ethynyl group create an extended π-system, which can lead to π-π stacking interactions. These interactions are crucial for the organization of molecules in liquid crystals and organic semiconductors.

Crystal Engineering: By combining hydrogen bonding, halogen bonding, and π-π stacking, it may be possible to design and synthesize co-crystals of this compound with other molecules to create materials with tailored properties nih.gov. The discovery of coexisting supramolecular synthons in related aryl nitrile systems highlights the potential for complex and programmable self-assembly nih.gov.

Development of Novel Materials with Tailored Optoelectronic Properties

The development of new organic materials for electronic and photonic applications is a major goal of modern chemistry. Aryl alkynes are recognized as valuable components in materials science due to their rigid structure and ability to facilitate π-conjugation chemistryviews.org. The combination of functional groups in this compound offers a platform for tuning the optoelectronic properties of resulting materials.

Potential applications in this area include:

Organic Semiconductors: Polymerization or oligomerization through the ethynyl group could lead to conjugated materials. The electron-withdrawing nature of the nitrile and chloro groups would influence the HOMO/LUMO energy levels, potentially making the materials suitable for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Fluorescent Materials: The rigid, conjugated structure is a common feature in fluorescent molecules. Modifications of the core structure could lead to new dyes and sensors.

Non-Linear Optical (NLO) Materials: The polarized π-system, influenced by the electron-withdrawing substituents, suggests that materials derived from this compound could exhibit NLO properties, which are useful in telecommunications and optical computing. Studies on related phthalocyanine (B1677752) materials, derived from phthalonitriles, have demonstrated their utility in photoconductive devices, indicating the potential of nitrile-containing aromatics in optoelectronics rsc.org.

Green Chemistry Approaches to Synthesis and Transformation

Applying the principles of green chemistry to the synthesis and modification of this compound is a critical direction for future research. This involves developing methods that are more efficient, use less hazardous materials, and reduce waste uu.nl.

Promising green chemistry strategies include:

Catalyst-Free Synthesis: The development of transition-metal-free methods for the synthesis of aryl alkynes, such as Sonogashira-type couplings, represents a greener alternative to traditional palladium-catalyzed reactions chemistryviews.org.

Photocatalysis: Visible-light photocatalysis is an emerging green tool for activating organic molecules, including alkynes, under mild conditions. This could be applied to the transformation of this compound into more complex nitrogen-containing heterocycles rsc.org.

Sustainable Solvents: Exploring the use of environmentally benign solvents, such as water/alcohol mixtures, for reactions involving this compound could significantly reduce the environmental impact of its synthesis and derivatization mdpi.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot reactions and tandem cyclizations are excellent strategies for improving atom economy chemistryviews.orgchu.edu.cn.

| Green Chemistry Approach | Application to this compound | Potential Benefit |

| Transition-Metal-Free Coupling | Synthesis of the core aryl alkyne structure chemistryviews.org. | Avoids use of expensive and potentially toxic heavy metals. |

| Photocatalysis | Transformations of the alkyne or C-Cl bond rsc.org. | Uses light as a renewable energy source; mild reaction conditions. |

| Benign Solvents | Synthesis and reactions in water or bio-based solvents mdpi.com. | Reduces volatile organic compound (VOC) emissions. |

| One-Pot Reactions | Multi-step transformations without isolating intermediates. | Reduces solvent waste, energy consumption, and improves efficiency. |

Unexplored Reactivity Patterns and Synthetic Transformations

The trifunctional nature of this compound opens the door to a wide range of unexplored chemical transformations, allowing for its use as a versatile building block in organic synthesis.

Future synthetic studies could investigate:

Nitrile Group Transformations: The nitrile group is exceptionally versatile. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones libretexts.org. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles researchgate.netresearchgate.net.

Alkyne Chemistry: The terminal alkyne is a hub for reactivity. It can undergo classic reactions like Sonogashira coupling, "click" cycloadditions, and hydration. Gold-catalyzed haloalkynylation of related aryl alkynes suggests pathways to complex halogenated enynes researchgate.net.

Tandem and Cascade Reactions: The proximity of the three functional groups could enable novel tandem or cascade reactions. For example, an intramolecular reaction could be triggered that involves both the nitrile and ethynyl groups, a strategy used with ortho-alkynylarylnitriles to synthesize complex heterocycles nih.gov.

Electrochemical Transformations: Electrochemical methods offer a powerful and often green way to induce transformations. The cathodic reduction of aryl nitriles can generate reactive radical anions useful for cross-coupling reactions, providing a transition-metal-free approach to C-C bond formation acs.orgacs.org.

| Functional Group | Potential Transformation | Product Class |

| Nitrile | Reduction with LiAlH₄ libretexts.org | Primary Amines |

| Nitrile | Acid or base hydrolysis libretexts.org | Carboxylic Acids |

| Nitrile | Reaction with Grignard reagents libretexts.org | Ketones |

| Ethynyl | Sonogashira Coupling organic-chemistry.org | Disubstituted Alkynes |

| Ethynyl | [3+2] Cycloaddition (Click Chemistry) | Triazoles |

| Chloro | Nucleophilic Aromatic Substitution | Substituted Benzonitriles |

| Chloro | Suzuki or Stille Cross-Coupling | Biaryl Compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.